molecular formula C7H10N4O B1487120 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide CAS No. 2097953-05-2

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

Cat. No.: B1487120
CAS No.: 2097953-05-2
M. Wt: 166.18 g/mol
InChI Key: UNGBEWACVXADDP-UHFFFAOYSA-N
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Description

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a chemical compound with a complex structure that includes a pyrano[4,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the specific requirements of the chemical reactions. The process may also include purification steps to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a tool in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: The compound can be used in the production of various chemical products.

Mechanism of Action

The mechanism by which 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

  • Pyrano[4,3-c]pyrazole

  • 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid

  • Methyl 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-7(9)6-4-3-12-2-1-5(4)10-11-6/h1-3H2,(H3,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGBEWACVXADDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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